Cas no 64896-37-3 ((S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate)

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate is a chiral ester derivative used as a key intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical applications. The tert-butoxycarbonyl (Boc) protecting group ensures selective deprotection under mild acidic conditions, enhancing synthetic versatility. The methyl ester moiety facilitates further functionalization, while the (S)-configuration provides stereochemical control in asymmetric synthesis. This compound is valued for its stability, high purity, and compatibility with a range of reaction conditions, making it suitable for complex multi-step syntheses. Its well-defined chiral center is critical for producing enantiomerically pure compounds, particularly in the development of bioactive molecules and fine chemicals.
(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate structure
64896-37-3 structure
Product Name:(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate
CAS No:64896-37-3
MF:C11H21NO4
MW:231.28874373436
CID:2155370
PubChem ID:22867688
Update Time:2025-06-09

(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate Chemical and Physical Properties

Names and Identifiers

    • (S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate
    • CS-14694
    • SCHEMBL18082612
    • DB-248066
    • C12664
    • (S)-methyl2-((tert-butoxycarbonyl)amino)pentanoate
    • AKOS037650360
    • CS-M2290
    • methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
    • 64896-37-3
    • (S)-Methyl 2-((t-butoxycarbonyl)amino)pentanoate
    • MFCD26960552
    • Inchi: 1S/C11H21NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1
    • InChI Key: LOBMIUJJHTZBOT-QMMMGPOBSA-N
    • SMILES: O(C(N[C@H](C(=O)OC)CCC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 231.14705815g/mol
  • Monoisotopic Mass: 231.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 64.6Ų

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Additional information on (S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate

Professional Introduction to (S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate (CAS No. 64896-37-3)

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate, with the CAS number 64896-37-3, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This compound, featuring a chiral center and a protected amino group, has garnered considerable attention due to its utility in the synthesis of various bioactive molecules. The presence of a tert-butoxycarbonyl (Boc) group provides stability and protection to the amino functionality, making it a valuable intermediate in peptide and drug synthesis.

The structural motif of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate consists of a pentanoic acid backbone with an enantiomerically pure configuration at the second carbon atom. This stereochemistry is crucial for applications in medicinal chemistry, where the biological activity of a molecule is often highly dependent on its chirality. The compound's versatility as a building block has been leveraged in the development of novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focused on the development of enantioselective synthetic methodologies. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate has emerged as a key intermediate in these efforts, particularly in the asymmetric synthesis of peptidomimetics and protease inhibitors. These inhibitors are critical in treating conditions such as cancer, infectious diseases, and inflammatory disorders. The compound's ability to serve as a precursor for enantiopure intermediates has made it indispensable in modern drug discovery pipelines.

The Boc-protected amino group in (S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate offers additional synthetic utility by allowing for selective deprotection under mild acidic conditions. This feature is particularly advantageous when constructing complex molecules where orthogonal protecting group strategies are required. The compound's stability under various reaction conditions further enhances its appeal as a synthetic intermediate.

Recent advancements in computational chemistry have enabled more efficient and accurate predictions of molecular properties, including enantiomeric purity and reactivity. These computational tools have been instrumental in optimizing synthetic routes for (S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate, leading to improved yields and reduced environmental impact. Such innovations align with the broader goals of green chemistry, which emphasize sustainability and efficiency in chemical synthesis.

The pharmaceutical industry has also benefited from the growing body of knowledge surrounding chiral auxiliaries and catalysts. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate has been used in conjunction with these tools to achieve high levels of enantioselectivity in multi-step syntheses. This has paved the way for the development of more potent and selective drugs with improved pharmacokinetic profiles.

In addition to its role in drug synthesis, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate has found applications in materials science and agrochemicals. Its unique structural features make it a suitable candidate for designing novel polymers and functional materials with tailored properties. Furthermore, its derivatives have shown promise as bioactive compounds that can interact with biological targets, offering potential solutions to agricultural challenges.

The demand for high-quality intermediates like (S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate continues to grow as research progresses across multiple disciplines. Manufacturers specializing in fine chemicals have invested heavily in optimizing production processes to meet this demand while adhering to stringent quality control standards. These efforts ensure that researchers and industrial chemists have access to reliable and high-purity starting materials for their most challenging projects.

Looking ahead, the future prospects for (S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate are bright, driven by ongoing research into new synthetic methodologies and applications. As our understanding of molecular interactions deepens, this compound is likely to play an even greater role in shaping the next generation of therapeutics and materials. Its continued relevance underscores the importance of investing in fundamental chemical research and innovation.

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